molecular formula C8H5ClN2O2 B1400209 Methyl 5-chloro-6-cyanonicotinate CAS No. 398457-04-0

Methyl 5-chloro-6-cyanonicotinate

Cat. No.: B1400209
CAS No.: 398457-04-0
M. Wt: 196.59 g/mol
InChI Key: FJPBMRJEHLCFSY-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-cyanonicotinate is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 5-position and a cyano group at the 6-position on the pyridine ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-cyanonicotinate typically involves the chlorination and cyanation of nicotinic acid derivatives. One common method includes the reaction of 5-chloronicotinic acid with a cyanating agent such as cyanogen bromide in the presence of a base like triethylamine. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-cyanonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloro-6-cyanonicotinate is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Employed in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-cyanonicotinate is primarily related to its ability to interact with biological macromolecules. The cyano group can form hydrogen bonds with proteins and nucleic acids, potentially inhibiting their function. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloronicotinate
  • Methyl 6-cyanonicotinate
  • 5-Chloro-6-cyanonicotinic acid

Uniqueness

Methyl 5-chloro-6-cyanonicotinate is unique due to the simultaneous presence of both chlorine and cyano groups on the pyridine ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 5-chloro-6-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPBMRJEHLCFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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